

Floxacrine derivatives and structure-activity relationship

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Compound of Interest

Compound Name: Floxacrine

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An in-depth analysis of the structure-activity relationship (SAR) of **Floxacrine** and its derivatives reveals a complex interplay between chemical modifications and biological activity at monoamine transporters. This technical guide synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals. It is important to note that the term "**Floxacrine**" appears to be a less common name, and the core chemical structure, (1R,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is widely known as Sertraline. This guide will, therefore, focus on the extensive research conducted on Sertraline and its analogs.

Core Structure and Pharmacophore

Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI). Its chemical scaffold is based on a tetrahydronaphthalenamine core. The structure-activity relationship of Sertraline derivatives has been explored to understand the key molecular features required for high-affinity binding to the serotonin transporter (SERT) and to investigate the potential for dual serotonin-norepinephrine reuptake inhibition.

The key components of the Sertraline pharmacophore include:

- The tetraline scaffold.
- The 3,4-dichlorophenyl group at the 4-position.
- The N-methylamino group at the 1-position.

- The specific stereochemistry at the C-1 and C-4 positions.

Quantitative Structure-Activity Relationship of Sertraline Analogs

Systematic modifications of the Sertraline structure have provided valuable insights into the requirements for potent SERT inhibition. The following table summarizes the in vitro binding affinities of key Sertraline analogs for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Compound	R1 (N-substituent)	R2 (Phenyl substituent)	hSERT Ki (nM)	hNET Ki (nM)	hDAT Ki (nM)
Sertraline	CH3	3,4-di-Cl	0.29	420	25
Desmethylsertraline	H	3,4-di-Cl	3.1	1000	120
Analog 1	CH2CH3	3,4-di-Cl	1.2	850	75
Analog 2	H	4-Cl	1.8	1200	250
Analog 3	CH3	4-CF3	0.8	650	45
Analog 4	CH3	3-Cl, 4-Br	0.4	510	30

Data presented is a representative compilation from various sources and should be considered illustrative.

Key SAR Observations:

- N-Substituent (R1): The N-methyl group in Sertraline is optimal for high-affinity SERT binding. Demethylation to desmethylsertraline results in a significant decrease in potency at SERT. Increasing the alkyl chain length (e.g., N-ethyl in Analog 1) also generally leads to reduced SERT affinity.
- Phenyl Substituent (R2): The 3,4-dichloro substitution on the phenyl ring is a critical determinant of Sertraline's high potency and selectivity for SERT. Modifications to this substitution pattern, such as a single 4-chloro (Analog 2) or a 4-trifluoromethyl group (Analog 3)

3), can still yield potent SERT inhibitors, though often with slightly reduced affinity compared to the 3,4-dichloro pattern. The combination of 3-chloro and 4-bromo (Analog 4) is also well-tolerated.

- Stereochemistry: The (1S, 4S) stereochemistry of Sertraline is essential for its high affinity for SERT. Other stereoisomers, such as the (1R, 4S) isomer, are significantly less active^[1].

Experimental Protocols

The evaluation of **Floxacrine** (Sertraline) derivatives typically involves in vitro binding and uptake assays using recombinant human monoamine transporters expressed in cell lines.

Protocol: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (K_i) of test compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

- Cell membranes prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT.
- Radioligands: [^3H]Citalopram for hSERT, [^3H]Nisoxetine for hNET, and [^3H]WIN 35,428 for hDAT.
- Test compounds (Sertraline derivatives).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Scintillation counter.

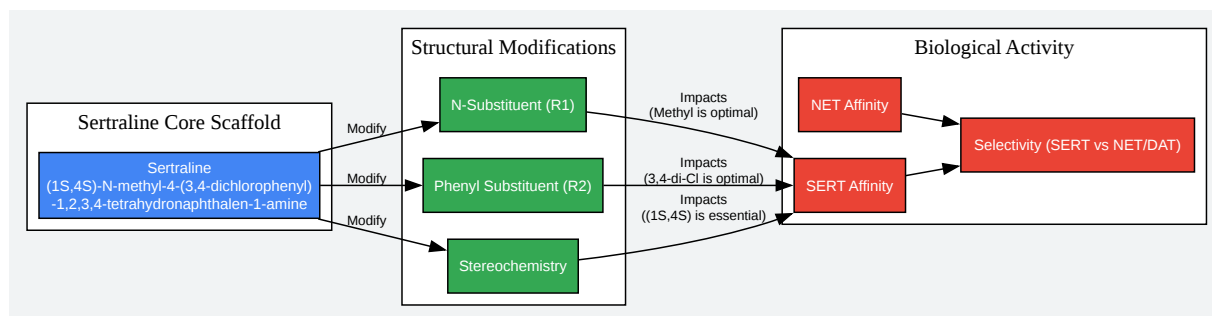
Procedure:

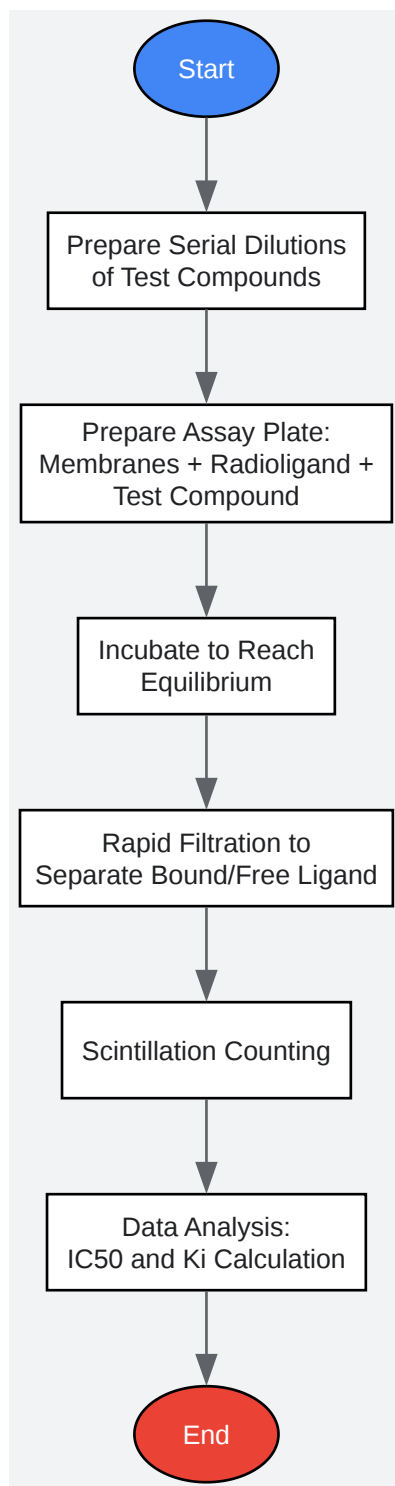
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its K_d , and the test compound at various concentrations.

- For non-specific binding determination, a high concentration of a known inhibitor (e.g., imipramine for SERT) is added to a set of wells.
- Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Logical Relationship: Structure-Activity Relationship of Sertraline Analogs





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